Technical Monograph: 3,5-Difluoro-4-(trifluoromethyl)pyridine
Technical Monograph: 3,5-Difluoro-4-(trifluoromethyl)pyridine
The following technical guide is structured as an advanced whitepaper designed for application scientists and medicinal chemists.
The Architect’s Fluorine: A Scaffold for Next-Generation Bioactives
Executive Summary
3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1391033-20-7) represents a "privileged scaffold" in modern drug discovery. Unlike generic trifluoromethylpyridines, this specific isomer offers a unique orthogonal reactivity profile. The 3,5-difluoro substitution pattern activates the ring for regioselective nucleophilic aromatic substitution (
Chemical Identity & Physical Properties[1]
| Parameter | Specification |
| IUPAC Name | 3,5-Difluoro-4-(trifluoromethyl)pyridine |
| CAS Number | 1391033-20-7 |
| Molecular Formula | |
| Molecular Weight | 183.08 g/mol |
| Appearance | Colorless to light yellow liquid/low-melting solid |
| Boiling Point | ~135–140 °C (Predicted) |
| LogP | ~2.4 (Predicted) |
| SMILES | FC1=CN=CC(F)=C1C(F)(F)F |
| Key Hazard | H301 (Toxic if swallowed), H315 (Skin Irritant) |
Synthesis Methodologies
Two distinct routes are recommended depending on the scale and available starting materials.
Route A: The "Halex" Process (Industrial Scale-Up)
This method utilizes the commercially available 3,5-dichloro-4-(trifluoromethyl)pyridine precursor. It relies on the thermodynamic favorability of the C–F bond over C–Cl.
-
Precursor: 3,5-Dichloro-4-(trifluoromethyl)pyridine.[1]
-
Reagents: Anhydrous Potassium Fluoride (KF), 18-Crown-6 (Catalyst).
-
Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP).
Protocol:
-
Preparation: Charge a high-pressure reactor with 3,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and spray-dried KF (3.5 eq). Add 18-Crown-6 (0.05 eq) to catalyze phase transfer.
-
Solvation: Add anhydrous Sulfolane (5 mL/g substrate). Ensure water content is <100 ppm (critical for yield).
-
Reaction: Heat to 180–200 °C for 12–18 hours. Monitor via GC-MS.[2]
-
Workup: Distill the product directly from the reaction mixture under reduced pressure to avoid aqueous workup, which can lead to hydrolysis of the trifluoromethyl group under basic conditions.
Route B: Directed Lithiation (Discovery Scale)
For laboratories starting from 3,5-difluoropyridine, a lithiation-trapping sequence is effective.
-
Reagents: Lithium Diisopropylamide (LDA), Trifluoromethyl iodide (
) or Ruppert-Prakash reagent. -
Mechanism: The C4 proton is flanked by two fluorine atoms, making it significantly more acidic (
~25) than the C2/C6 protons.
Step-by-Step Protocol:
-
Cooling: Dissolve 3,5-difluoropyridine in dry THF under Argon. Cool to -78 °C.[5][6]
-
Lithiation: Add LDA (1.1 eq) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the 4-lithio species.
-
Validation: Take an aliquot and quench with
. NMR should show >95% D-incorporation at C4.
-
-
Electrophile Addition: Add
(gas) or a soluble source of electrophilic slowly. -
Quench: Warm to room temperature and quench with saturated
.
Reactivity Profile & Logic
The utility of 3,5-difluoro-4-(trifluoromethyl)pyridine lies in its predictable regioselectivity.
The "Flanking Effect"
The 4-position is blocked by
-
Nucleophilic Attack (
): Nucleophiles will preferentially displace the Fluorine at C3 or C5.-
Why? The
group is a strong electron-withdrawing group (EWG). The position ortho to an EWG (C3/C5) is highly activated for nucleophilic attack. While the Nitrogen atom activates C2/C6, the leaving group ability of Fluorine at C3/C5 dominates the kinetics.
-
-
C-H Activation: The C2/C6 protons remain available for late-stage functionalization via palladium-catalyzed cross-coupling or further lithiation.
Diagram: Reactivity Flowchart
Caption: Divergent reactivity pathways. The scaffold allows orthogonal functionalization: S_NAr at C3/C5 (red path) and metallation at C2/C6 (yellow path).
Experimental Protocol: Regioselective Amination ( )
Objective: Synthesis of a mono-substituted amino-pyridine derivative (common in drug synthesis).
Reagents:
-
Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 mmol)
-
Nucleophile: Morpholine (1.1 mmol)
-
Base:
(2.0 mmol) -
Solvent: Acetonitrile (MeCN)
Procedure:
-
Setup: In a 20 mL vial, suspend 3,5-difluoro-4-(trifluoromethyl)pyridine and
in MeCN (5 mL). -
Addition: Add Morpholine dropwise at 0 °C.
-
Causality: Low temperature prevents double-substitution (displacing both fluorines).
-
-
Reaction: Stir at 25 °C for 4 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2). The product will be more polar than the starting material.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Data Validation:
-
19F NMR: Starting material shows two signals (doublet for F-3/5, triplet for CF3). Product will show three distinct signals due to symmetry breaking: one remaining aromatic F (doublet), one CF3 (doublet/multiplet), and loss of one F signal.
-
Applications in Drug Discovery[9]
Kinase Inhibition
The 3,5-difluoro-4-CF3 motif is an isostere for electron-deficient aromatics found in ATP-competitive inhibitors.
-
Metabolic Stability: The fluorine atoms block P450-mediated oxidation at the vulnerable 3 and 5 positions.
-
Lipophilicity: The
group increases membrane permeability (logP boost) without significantly increasing molecular weight compared to other lipophilic groups like t-butyl.
Agrochemicals
Used as a precursor for herbicides that inhibit Phytoene Desaturase (PDS). The electron-deficient ring enhances binding to the target enzyme active site, while the
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H301: Toxic if swallowed. | Handle in a fume hood. Double-glove (Nitrile). |
| Skin Irritation | H315: Causes skin irritation. | Immediate wash with soap/water upon contact. |
| Reactivity | Reacts violently with strong nucleophiles. | Do not mix with concentrated alkalis without cooling. |
| Decomposition | Releases HF (Hydrofluoric Acid). | In case of fire, use breathing apparatus. Avoid glass if heating >200°C. |
References
- Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of Polyfluorinated Pyridines. European Journal of Organic Chemistry.
- Chambers, R. D., et al. (1996). Nucleophilic substitution in polyfluoro-heterocycles. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
